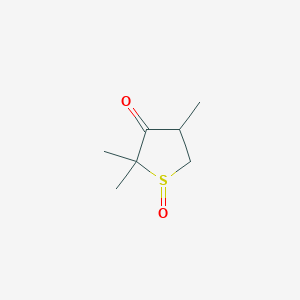
2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione is an organic compound with a unique structure that includes a thiolane ring substituted with three methyl groups and a dione functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione typically involves cyclization reactions. One common method involves the reaction of 1,2-propylene oxide with acetone in the presence of a catalyst under cyclization conditions . The reaction conditions, such as temperature and catalyst type, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione functionality to diols.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols.
Scientific Research Applications
2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione exerts its effects involves interactions with molecular targets and pathways. The thiolane ring and dione functionality can participate in various chemical interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.
Thiophene Derivatives: Compounds with a thiophene ring, which have applications in materials science and medicinal chemistry.
Uniqueness
2,2,4-Trimethyl-1lambda~4~-thiolane-1,3-dione is unique due to its specific substitution pattern and the presence of both a thiolane ring and dione functionality. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
62615-68-3 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
2,2,4-trimethyl-1-oxothiolan-3-one |
InChI |
InChI=1S/C7H12O2S/c1-5-4-10(9)7(2,3)6(5)8/h5H,4H2,1-3H3 |
InChI Key |
WNDWBRUUBRVTEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)C(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















